Guanosine 5'-diphosphate is classified as a nucleotide, which is a basic building block of nucleic acids. It consists of three components: a guanine base, a ribose sugar, and two phosphate groups. The compound is categorized under purine nucleotides due to the presence of the guanine base. It is also involved in cellular signaling pathways and acts as an energy carrier similar to adenosine triphosphate.
Guanosine 5'-diphosphate can be sourced from various biological processes, notably during the metabolism of nucleic acids. It is produced in cells through the hydrolysis of guanosine 5'-triphosphate and can also be synthesized through fermentation processes using specific bacterial strains such as Bacillus subtilis .
The synthesis of guanosine 5'-diphosphate can be achieved through several methods:
The molecular structure of guanosine 5'-diphosphate consists of:
The structural formula can be represented as C₁₀H₁₂N₅O₈P₂. The presence of two phosphate groups gives it distinct properties compared to other nucleotides like adenosine monophosphate or adenosine triphosphate.
Guanosine 5'-diphosphate participates in several important biochemical reactions:
Guanosine 5'-diphosphate functions primarily as an energy carrier and signaling molecule within cells. Its mechanism involves:
In protein synthesis, guanosine 5'-diphosphate is involved in the regulation of translation initiation and elongation processes .
Guanosine 5'-diphosphate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory and industrial applications.
Guanosine 5'-diphosphate has diverse applications across multiple scientific fields:
Guanosine 5'-diphosphate (GDP) is a purine nucleotide with the molecular formula C₁₀H₁₅N₅O₁₁P₂ and a molar mass of 443.20 g/mol. Structurally, it consists of three key components: a guanine nucleobase, a ribose sugar, and a diphosphate group linked to the 5' carbon of the ribose. The guanine base (2-amino-6-oxopurine) connects to the ribose via a β-N9-glycosidic bond, adopting an anti-conformation under physiological conditions. The diphosphate moiety contains two phosphate groups (α and β) linked by a phosphoanhydride bond. The ribose ring typically exists in the C2'-endo puckering conformation in solution, influencing its overall three-dimensional shape [4] [9].
GDP exhibits ionization states across physiological pH ranges due to its multiple acidic phosphate groups (pKa values ≈ 6.5 and 3.8). At pH 7.4, GDP carries a net charge of approximately -3, existing predominantly as a trianion (HP₂O₇³⁻). This high charge density promotes strong electrostatic interactions with divalent cations and basic amino acid residues in proteins. While GDP itself lacks classical isomers, the ribose ring dynamics allow for conformational flexibility. Additionally, the phosphoanhydride bond can adopt different torsional angles (gauche⁻, trans, gauche⁺) relative to the ribose-oxygen bond, influencing its interaction with enzyme active sites [4] [8].
Table 1: Atomic Composition and Charge Distribution of GDP
Component | Description | Ionization State (pH 7.4) |
---|---|---|
Guanine Moiety | Planar heterocycle; H-bond donor/acceptor sites at N1-H, O6, N2-H₂ | Neutral |
Ribose Sugar | C2'-endo conformation; hydroxyl groups at 2' and 3' positions | Neutral |
α-Phosphate | Phosphate ester linked to 5'-OH of ribose; monoanionic | -1 charge |
β-Phosphate | Terminal phosphate; dianionic | -2 charge |
Overall Charge | -3 |
The phosphoanhydride bond in GDP exhibits significant thermodynamic instability, with a free energy of hydrolysis (ΔG°') of approximately -30.5 kJ/mol under standard conditions. This instability drives its participation in enzymatic group transfer reactions. Non-enzymatic hydrolysis of GDP follows pseudo-first-order kinetics and is highly pH-dependent. Below pH 2, hydrolysis primarily cleaves the P-N bond of the phosphoanhydride linkage, yielding guanosine monophosphate (GMP) and inorganic phosphate (Pi). Above pH 7, hydroxide ion attack dominates, accelerating hydrolysis rates significantly. At 37°C and neutral pH, the half-life for non-enzymatic GDP hydrolysis exceeds several weeks, but it decreases sharply under acidic or alkaline conditions or elevated temperatures (e.g., minutes at pH 1, 75°C) [2] [10].
GDP hydrolysis kinetics are modulated by divalent cations. Magnesium ions (Mg²⁺) stabilize GDP by forming chelation complexes, reducing the rate of non-enzymatic hydrolysis. In contrast, transition metals like Cd²⁺ and Zn²⁺ can catalyze hydrolysis via electrophilic activation of the phosphoanhydride bond. The hydrolysis profile exhibits a characteristic U-shaped pH-rate curve: minimal rate constants occur between pH 3–5, increasing sharply below pH 2 and above pH 7. This profile reflects the reactivity order of zwitterionic > anionic species at low pH versus hydroxide catalysis at high pH [10].
GDP forms coordination complexes with divalent cations through its oxygen atoms in the diphosphate moiety. The binding affinity and specificity vary considerably among cations. Magnesium (Mg²⁺) binds GDP with dissociation constants (Kd) in the micromolar range (10–100 µM), inducing a compact conformation where the cation bridges the α- and β-phosphates. This coordination shields the phosphoanhydride bond from nucleophilic attack, enhancing kinetic stability. Manganese (Mn²⁺) exhibits higher affinity (Kd ≈ 1–10 µM) and can additionally coordinate with the ribose O6 oxygen, inducing distinct conformational changes in GDP [3] [7].
Transition metals exhibit specialized interactions: Cadmium (Cd²⁺) binds GDP with exceptionally high affinity (Kd < 1 µM), enabling allosteric activation of enzymes like phosphoenolpyruvate carboxykinase (PEPCK). Zinc (Zn²⁺) and Cobalt (Co²⁺) also modulate GDP-dependent enzymatic activity but with lower efficacy than Cd²⁺. Calcium (Ca²⁺) shows minimal interaction with GDP, explaining its inability to support certain enzymatic reactions. The specificity arises from ionic radius compatibility and charge density requirements of the GDP-binding pocket in enzymes. For example, Cd²⁺ optimally fits the coordination geometry of PEPCK’s GDP site, reducing the apparent Km for GDP by 10-fold compared to Mg²⁺ [3] [7].
Table 2: Divalent Cation Effects on GDP-Dependent Enzymatic Activity
Cation | Relative Efficacy | Apparent Kd for GDP (μM) | Biological Impact |
---|---|---|---|
Mg²⁺ | +++ | 10–100 | Standard cofactor for GTPases; stabilizes GDP conformation |
Mn²⁺ | ++++ | 1–10 | Enhances Vmax in decarboxylases; reduces Km for oxalacetate in PEPCK |
Cd²⁺ | +++++ | <1 | Potent activator of PEPCK pyruvate-forming activity; non-physiological |
Zn²⁺ | ++ | 5–20 | Moderate PEPCK activation; may inhibit phosphatases |
Co²⁺ | ++ | 10–50 | Supports PEPCK activity; synergistic effects with Mg²⁺ |
Ca²⁺ | - | >500 | No significant activation |
Nuclear Magnetic Resonance (NMR) Spectroscopy:³¹P-NMR reveals two distinct phosphate resonances for GDP: the α-phosphate (near -10 to -11 ppm) and β-phosphate (near -5 to -6 ppm) relative to 85% H₃PO₄. The coupling constant (²Jₚ₋ₚ) ≈ 20 Hz indicates diphosphate linkage. Coordination with Mg²⁺ induces an upfield shift of both signals (Δδ ≈ 1–2 ppm) and reduces ²Jₚ₋ₚ due to altered bond angles. ¹H-NMR shows characteristic ribose H1' doublet at 5.90–6.00 ppm and guanine H8 singlet near 8.20 ppm. Temperature and pH variations cause measurable chemical shift perturbations, reflecting conformational dynamics [5] [9].
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) of disodium GDP (C₁₀H₁₃N₅O₁₁P₂Na₂) shows a parent ion at m/z 487.16 [M+H]⁺ in positive mode. Fragmentation patterns include loss of phosphate (H₄P₂O₇, m/z 348.08) and guanine base (m/z 176.03). Tandem MS (MS/MS) reveals signature fragments at m/z 152.06 (protonated guanine) and m/z 133.01 (deprotonated ribose-phosphate). High-resolution MS confirms the molecular formula within 1 ppm accuracy [8] [9].
Ultraviolet-Visible (UV-Vis) Spectroscopy:GDP exhibits pH-dependent UV absorption due to protonation/deprotonation of the guanine base. At pH 7, λₘₐₓ occurs at 253 nm (ε = 13,700 M⁻¹cm⁻¹). Acidification (pH 1) shifts λₘₐₓ to 257 nm with hyperchromism, while alkalinization (pH 13) shifts it to 256 nm with hypochromism. These shifts reflect electronic transitions in the protonated (N7-H⁺) or deprotonated (N1⁻) guanine ring. Fluorescence studies show weak emission at 390 nm when excited at 260 nm, useful for detecting GDP in enzymatic assays [5] [8].
Table 3: Spectroscopic Signatures of Guanosine 5'-Diphosphate
Technique | Key Parameters | Interpretation |
---|---|---|
³¹P-NMR | δα-P: -10.5 to -11.0 ppm; δβ-P: -5.2 to -6.0 ppm; ²Jₚ₋ₚ: 20 Hz | Diphosphate linkage; Mg²⁺ binding shifts signals upfield |
¹H-NMR | H1': δ 5.90–6.00 (d, J=5 Hz); H8: δ 8.20 (s) | Ribose conformation; glycosidic bond orientation |
ESI-MS | [M+H]⁺: m/z 487.16; Fragments: m/z 348.08 (M-H₄P₂O₇), 152.06 (guanine⁺) | Molecular mass confirmation; bond cleavage patterns |
UV-Vis | λₘₐₓ: 253 nm (pH 7); ε: 13,700 M⁻¹cm⁻¹; λₑₓ/ₑₘ: 260/390 nm (weak fluorescence) | Guanine π→π* transitions; protonation state sensitivity |
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